molecular formula C23H19BrN2 B1630266 4-(bromomethyl)-1-trityl-1H-imidazole CAS No. 562074-49-1

4-(bromomethyl)-1-trityl-1H-imidazole

Cat. No.: B1630266
CAS No.: 562074-49-1
M. Wt: 403.3 g/mol
InChI Key: VVCLKPGOGFZAHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(bromomethyl)-1-trityl-1H-imidazole is an organic compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. The trityl group (triphenylmethyl) attached to the imidazole ring provides steric protection, making the compound useful in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(bromomethyl)-1-trityl-1H-imidazole typically involves the bromomethylation of 1-trityl-1H-imidazole. The reaction can be carried out using N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually conducted in an inert solvent like carbon tetrachloride (CCl₄) under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar bromomethylation reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(bromomethyl)-1-trityl-1H-imidazole undergoes various chemical reactions, including:

    Nucleophilic substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: The compound can be oxidized to form corresponding imidazole derivatives with different functional groups.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide (NaN₃) or potassium thiolate (KSR) in polar aprotic solvents (e.g., dimethylformamide, DMF) under mild heating.

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

Major Products

    Nucleophilic substitution: Formation of azido, thiol, or alkoxy derivatives.

    Oxidation: Formation of imidazole carboxylic acids or aldehydes.

    Reduction: Formation of 4-methyl-1-trityl-1H-imidazole.

Scientific Research Applications

4-(bromomethyl)-1-trityl-1H-imidazole has diverse applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex imidazole derivatives and heterocyclic compounds.

    Biology: Employed in the study of enzyme inhibitors and as a building block for bioactive molecules.

    Medicine: Investigated for its potential use in drug development, particularly in the design of antimicrobial and anticancer agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(bromomethyl)-1-trityl-1H-imidazole involves its interaction with nucleophiles and electrophiles. The bromomethyl group acts as a reactive site for nucleophilic attack, leading to the formation of various substituted imidazole derivatives. The trityl group provides steric hindrance, influencing the reactivity and selectivity of the compound in different reactions.

Comparison with Similar Compounds

Similar Compounds

  • 4-(chloromethyl)-1-trityl-1H-imidazole
  • 4-(iodomethyl)-1-trityl-1H-imidazole
  • 4-(methyl)-1-trityl-1H-imidazole

Uniqueness

4-(bromomethyl)-1-trityl-1H-imidazole is unique due to the presence of the bromomethyl group, which offers distinct reactivity compared to its chloro, iodo, and methyl counterparts. The bromine atom provides a balance between reactivity and stability, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

4-(bromomethyl)-1-tritylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19BrN2/c24-16-22-17-26(18-25-22)23(19-10-4-1-5-11-19,20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-15,17-18H,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVCLKPGOGFZAHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20624661
Record name 4-(Bromomethyl)-1-(triphenylmethyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20624661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

403.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

562074-49-1
Record name 4-(Bromomethyl)-1-(triphenylmethyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20624661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(bromomethyl)-1-trityl-1H-imidazole
Reactant of Route 2
4-(bromomethyl)-1-trityl-1H-imidazole
Reactant of Route 3
4-(bromomethyl)-1-trityl-1H-imidazole
Reactant of Route 4
Reactant of Route 4
4-(bromomethyl)-1-trityl-1H-imidazole
Reactant of Route 5
Reactant of Route 5
4-(bromomethyl)-1-trityl-1H-imidazole
Reactant of Route 6
Reactant of Route 6
4-(bromomethyl)-1-trityl-1H-imidazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.